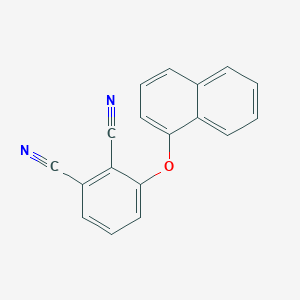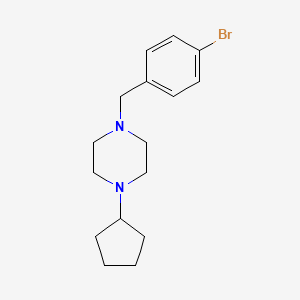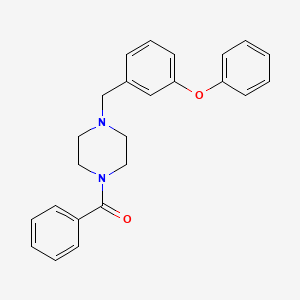
3-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE is an organic compound that features a cyano group attached to a phenyl ring, which is further substituted with a naphthyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE typically involves the reaction of 3-(1-naphthyloxy)benzaldehyde with a suitable cyanating agent under controlled conditions. One common method involves the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2). The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic cyanating agents, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-CYANO-3-(2-NAPHTHYLOXY)PHENYL CYANIDE
- 2-CYANO-3-(1-ANTHRYLOXY)PHENYL CYANIDE
- 2-CYANO-3-(1-PHENANTHROXY)PHENYL CYANIDE
Uniqueness
2-CYANO-3-(1-NAPHTHYLOXY)PHENYL CYANIDE is unique due to the presence of the naphthyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C18H10N2O |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
3-naphthalen-1-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H10N2O/c19-11-14-7-4-10-18(16(14)12-20)21-17-9-3-6-13-5-1-2-8-15(13)17/h1-10H |
InChI Key |
KGKLHQYMMGOOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC(=C3C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B10888693.png)
![4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888696.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10888702.png)
![2-{[3-(Propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888710.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10888715.png)

![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10888720.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B10888734.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B10888738.png)
![methyl 1-{[(4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10888739.png)

![1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B10888753.png)
![Propan-2-yl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888754.png)

